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Compound of Interest

Compound Name:
2-(Chloromethyl)phenyl

isocyanate

CAS No.: 52986-66-0

Cat. No.: B1598475

Get Quote

CAS: 52986-66-0 | Formula: C₈H₆ClNO | MW: 167.59 g/mol [1]

Executive Summary & Molecular Identity
2-(Chloromethyl)phenyl isocyanate is a bifunctional electrophilic building block critical in the

synthesis of fused heterocycles (e.g., quinazolinones) and carbamate-based pharmacophores.

Its dual reactivity arises from the cumulative electrophilicity of the isocyanate (-N=C=O) and the

benzylic chloride (-CH₂Cl) moieties.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) derived from field-

standard characterization protocols. It emphasizes the causality behind spectral features and

establishes a self-validating workflow to detect common degradation products (ureas/amines)

caused by moisture contamination.
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Property Value Note

Appearance Colorless to pale yellow liquid
Darkens upon moisture

exposure

Boiling Point 45–47 °C (0.2 mmHg)
High vacuum required for

purification

Density 1.241 g/mL (25 °C) Denser than water

Reactivity
Moisture Sensitive /

Lachrymator

Rapid hydrolysis to

carbamates/ureas

Spectroscopic Analysis (The Core)
Infrared Spectroscopy (FT-IR)
Diagnostic Value: The IR spectrum is the primary "Go/No-Go" gauge for reagent quality. The

presence of a sharp, intense band at ~2260 cm⁻¹ confirms the isocyanate group. Broadening in

the 3300 cm⁻¹ region indicates hydrolysis (formation of ureas).
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Frequency (cm⁻¹) Intensity Assignment
Structural
Causality

2250 – 2270 Strong (Sharp) -N=C=O Stretch

Asymmetric stretching

of the cumulative

double bond system.

Critical Purity Marker.

3020 – 3080 Weak Ar-H Stretch
C-H vibrations of the

aromatic ring.

2950 – 2980 Weak C-H Stretch (CH₂)
Methylene group

vibrations (benzylic).

1580, 1480 Medium Ar-C=C Stretch
Aromatic ring

breathing modes.

600 – 800 Medium C-Cl Stretch

Characteristic alkyl

halide stretch (often

obscured by

fingerprint region).

Analyst Note: If you observe a peak at 1650–1690 cm⁻¹ (Carbonyl) or 3300–3400 cm⁻¹ (N-H),

the sample has hydrolyzed. See Section 3 for the degradation pathway.[2]

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Anhydrous, stored over 4Å sieves). Internal Standard: TMS (0.00 ppm).

The ¹H NMR spectrum is defined by a distinct singlet for the chloromethyl group and a complex

ABCD aromatic system due to the ortho substitution.
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Shift (δ, ppm) Multiplicity Integration Assignment
Mechanistic
Insight

4.60 – 4.75 Singlet (s) 2H Ar-CH₂-Cl

The

electronegative

Cl atom

deshields the

benzylic protons,

shifting them

downfield from a

standard methyl

(~2.3 ppm).

7.10 – 7.25 Multiplet (m) 1H Ar-H (C4)
Para to the

CH₂Cl group.

7.30 – 7.45 Multiplet (m) 2H Ar-H (C5, C6)

Protons meta

and para to the

isocyanate.

7.45 – 7.55
Doublet of

Doublets
1H Ar-H (C3)

The proton ortho

to the isocyanate

is often

deshielded by

the magnetic

anisotropy of the

N=C=O system.

Impurity Flag: A broad singlet appearing around 4.0–6.0 ppm (variable) usually indicates N-H

protons from urea formation (degradation product).

Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV). Diagnostic Value: Confirmation of the chlorine

isotope pattern.

Molecular Ion (M⁺): m/z 167.[3]
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Isotope Pattern: The presence of a single chlorine atom dictates a 3:1 intensity ratio between

the M⁺ (167) and M+2 (169) peaks.

m/z (Mass-to-
Charge)

Relative
Abundance

Fragment Identity
Fragmentation
Pathway

167 High [M]⁺ Molecular ion (³⁵Cl).

169 ~33% of M⁺ [M+2]⁺

Isotope peak (³⁷Cl).

Confirms

Monochloride.

132 Medium [M – Cl]⁺

Loss of radical Cl• to

form a stabilized

benzyl-isocyanate

cation.

104 High [C₇H₆N]⁺

Loss of CO from the

isocyanate group

(common in aromatic

isocyanates).

91 Base Peak (Variable) [C₇H₇]⁺

Tropylium ion

formation

(rearrangement of the

benzyl fragment).

Trustworthiness: Handling & Degradation Logic
The primary source of experimental error with isocyanates is moisture contamination. The

following diagram illustrates the "Silent Killer" of isocyanate purity: the autocatalytic formation of

urea precipitates.

Workflow: Degradation Cascade
This pathway explains why "wet" NMR solvents result in insoluble white precipitates and

confusing spectra (appearance of N-H signals).
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Figure 1: Moisture-Induced Degradation Pathway. The amine generated reacts faster with the remaining isocyanate than water does.
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Protocol: Sample Preparation for Spectroscopy
To ensure data integrity, follow this self-validating protocol:

Glassware: Oven-dry NMR tubes and pipettes at 120 °C for >1 hour.

Solvent: Use CDCl₃ (99.8% D) stored over activated 4Å molecular sieves.

Validation: Run a blank scan of the solvent. Water appears at ~1.56 ppm in CDCl₃. If this

peak is significant, do not use the solvent.

Transfer: Handle the neat isocyanate under an inert atmosphere (N₂ or Ar) if possible. If

handling in air, work quickly (<30 seconds).

Concentration: Prepare a dilute sample (~10 mg in 0.6 mL). High concentrations increase

the rate of dimerization/polymerization.

Synthetic Utility
This compound is a "privileged scaffold" for heterocycle synthesis. The isocyanate reacts with

nucleophiles (amines/alcohols), and the chloromethyl group serves as a secondary cyclization

point.
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Figure 2: Typical Application - Synthesis of Quinazolinones via Tandem Addition-Cyclization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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